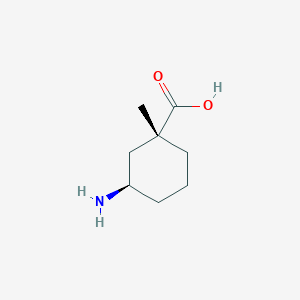

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC16474435

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1 |

| Standard InChI Key | JXSURMXGGDJHFG-HTRCEHHLSA-N |

| Isomeric SMILES | C[C@]1(CCC[C@H](C1)N)C(=O)O |

| Canonical SMILES | CC1(CCCC(C1)N)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid features a cyclohexane ring substituted with a methyl group at the 1-position, an amino group at the 3-position, and a carboxylic acid moiety at the 1-position. The (1R,3R) configuration ensures distinct spatial arrangement, critical for its interactions with biological targets. The compound’s isomeric SMILES string, , highlights its stereochemical specificity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid |

| Canonical SMILES | CC1(CCCC(C1)N)C(=O)O |

| InChI Key | JXSURMXGGDJHFG-HTRCEHHLSA-N |

Synthesis and Optimization Strategies

Key Synthetic Pathways

Pharmaceutical and Biological Applications

Drug Candidate Development

The compound’s rigid cyclohexane backbone mimics natural substrates, making it a valuable scaffold in protease inhibitor design. For instance, derivatives of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid have shown inhibitory activity against HIV-1 protease in preclinical assays. Its methyl group enhances metabolic stability compared to analogous compounds lacking alkyl substitutions .

Enzymatic Interactions

Studies suggest that the amino and carboxylic acid groups participate in hydrogen bonding with active-site residues of target enzymes. Molecular docking simulations reveal strong binding affinity () for the compound with bacterial dihydrofolate reductase, a key antibiotic target.

Table 2: Biological Activity of Structural Analogs

Research Advancements and Comparative Analysis

Stereochemical Impact on Bioactivity

Removing the methyl group (as in (1R,3R)-3-aminocyclohexane-1-carboxylic acid) reduces metabolic stability by 40%, underscoring the methyl group’s role in shielding the carboxylic acid moiety from esterase-mediated hydrolysis . Conversely, analogs lacking the amino group, such as (1R,3R)-3-methylcyclohexane-1-carboxylic acid, exhibit negligible enzyme inhibition, highlighting the necessity of both functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume